![molecular formula C10H18OSi B13242506 2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B13242506.png)
2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol is a chemical compound with the molecular formula C10H18OSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a cyclopentan-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentanol derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ethynyl moiety can act as a reactive site for further functionalization, while the cyclopentan-1-ol structure provides a rigid framework that influences the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
- 2-[2-(Trimethylsilyl)ethynyl]cyclopentanone
- 1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol
Uniqueness: 2-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various synthetic applications.
Propriétés
Formule moléculaire |
C10H18OSi |
|---|---|
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
2-(2-trimethylsilylethynyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)8-7-9-5-4-6-10(9)11/h9-11H,4-6H2,1-3H3 |
Clé InChI |
JDIGGKMUXMYUNY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)
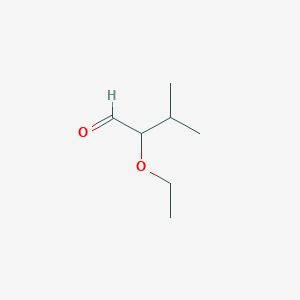
amine](/img/structure/B13242469.png)
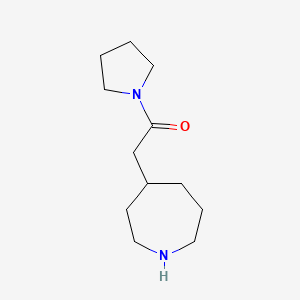
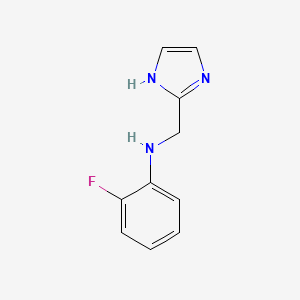
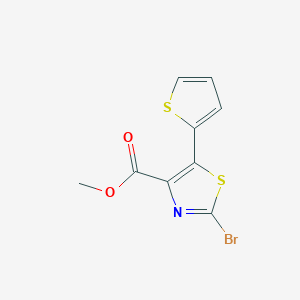
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
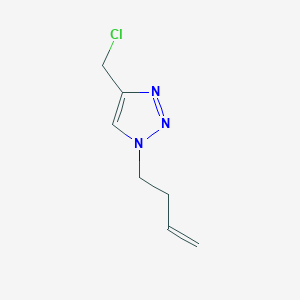
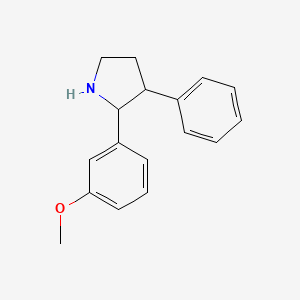
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)

